molecular formula C9H10N2O2 B13220816 3-(3,4-Diaminophenyl)prop-2-enoic acid

3-(3,4-Diaminophenyl)prop-2-enoic acid

Cat. No.: B13220816
M. Wt: 178.19 g/mol
InChI Key: BBYGYXLNKUQENY-DUXPYHPUSA-N
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Description

3-(3,4-Diaminophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H10N2O2 It is characterized by the presence of a phenyl ring substituted with two amino groups at the 3 and 4 positions, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diaminophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-diaminobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diaminophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3,4-dinitrophenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(3,4-diaminophenyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Diaminophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydroxyphenyl)prop-2-enoic acid:

    3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Contains methoxy groups instead of amino groups.

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:

Uniqueness

3-(3,4-Diaminophenyl)prop-2-enoic acid is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with hydroxyl or methoxy groups.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(E)-3-(3,4-diaminophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H10N2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,10-11H2,(H,12,13)/b4-2+

InChI Key

BBYGYXLNKUQENY-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)N)N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)N)N

Origin of Product

United States

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